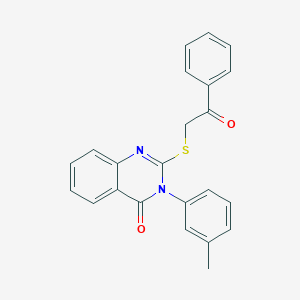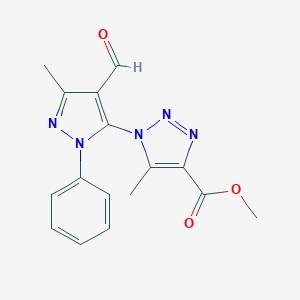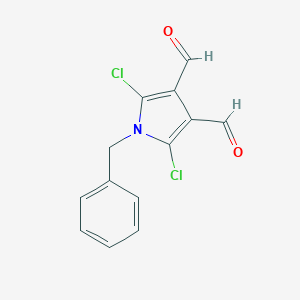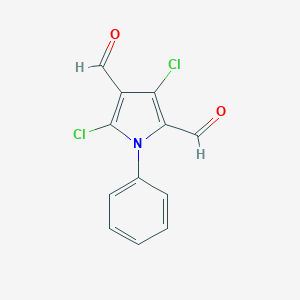
2-(2-Oxo-2-phenyl-ethylsulfanyl)-3-m-tolyl-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2-phenyl-ethylsulfanyl)-3-m-tolyl-3H-quinazolin-4-one is a chemical compound with potential applications in scientific research. It is also known as OTSA-101 and belongs to the class of quinazoline derivatives. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of OTSA-101 involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. OTSA-101 also activates the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. This activation leads to the upregulation of antioxidant and anti-inflammatory genes, which can protect cells from oxidative damage and inflammation.
Biochemical and Physiological Effects:
OTSA-101 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to reduce the production of reactive oxygen species and inhibit the activity of inflammatory cytokines. Furthermore, OTSA-101 has been found to have low toxicity and high selectivity for cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
OTSA-101 has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. It also has low toxicity and high selectivity for cancer cells, making it a useful tool for cancer research. However, OTSA-101 has some limitations, including limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy in some assays.
Orientations Futures
There are several future directions for the research and development of OTSA-101. One potential direction is the optimization of its synthesis method to increase yield and purity. Another direction is the investigation of its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of OTSA-101 analogs with improved properties and efficacy is another potential direction for future research. Overall, the study of OTSA-101 has the potential to lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of 2-(2-Oxo-2-phenyl-ethylsulfanyl)-3-m-tolyl-3H-quinazolin-4-one involves the reaction of 2-aminobenzophenone with 2-bromo-2-phenylacetic acid in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with 4-methylthiophenol and sodium hydride to yield the final product. This synthesis method has been optimized and can yield high purity and yield of the compound.
Applications De Recherche Scientifique
OTSA-101 has been studied for its potential applications in scientific research. It has been shown to have anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells in vivo. Furthermore, OTSA-101 has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Formule moléculaire |
C23H18N2O2S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
3-(3-methylphenyl)-2-phenacylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C23H18N2O2S/c1-16-8-7-11-18(14-16)25-22(27)19-12-5-6-13-20(19)24-23(25)28-15-21(26)17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
Clé InChI |
AIQSFMUIYJMCCW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4'-(1,2,3-Thiadiazol-4-yl)[1,1'-biphenyl]-4-yl]-1,2,3-thiadiazole](/img/structure/B290202.png)



![4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde](/img/structure/B290213.png)








![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)